

# Physicochemical properties of Fmoc-glycine linkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-Gly-NH-CH<sub>2</sub>-O-CH<sub>2</sub>COOH*

Cat. No.: *B8092118*

[Get Quote](#)

## An In-depth Technical Guide to the Physicochemical Properties of Fmoc-glycine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount.  $\alpha$ -Fmoc-glycine (Fmoc-Gly-OH) is a foundational component in modern solid-phase peptide synthesis (SPPS) due to its unique structural and chemical characteristics. This technical guide provides an in-depth analysis of the physicochemical properties of Fmoc-glycine, detailed experimental protocols for its characterization and use, and visualizations of key chemical processes.

## Core Physicochemical Properties

Fmoc-Gly-OH is the N-terminally protected form of glycine, the simplest proteinogenic amino acid.<sup>[1]</sup> The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by mild bases, making it a cornerstone of orthogonal peptide synthesis strategies.<sup>[1]</sup> Its achiral nature and lack of a side chain simplify synthesis, reduce the risk of racemization during coupling, and minimize steric hindrance.<sup>[2][3]</sup>

## Quantitative Data Summary

A thorough understanding of the physicochemical properties of Fmoc-Gly-OH is essential for its effective application. The following table summarizes these key characteristics.

Property	Value	Reference(s)
IUPAC Name	2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid	[4]
CAS Number	29022-11-5	[4][5][6]
Molecular Formula	C <sub>17</sub> H <sub>15</sub> NO <sub>4</sub>	[4]
Molecular Weight	297.30 g/mol	[4][7]
Appearance	White to off-white powder	[5][6][7]
Melting Point	174-178 °C	[5][8][9]
Solubility	Soluble in DMF, DMSO, acetonitrile, chloroform, acetone; Insoluble in water	[5][6][8][10]
pKa	3.89 ± 0.10	[9]
Purity	Typically >99% (HPLC)	[1][7]

## Key Experimental Protocols

Accurate characterization and successful implementation of Fmoc-Gly-OH in synthesis workflows rely on standardized experimental procedures.

## Synthesis of Fmoc-Gly-OH

The standard procedure for synthesizing Fmoc-Gly-OH involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.[5][6]

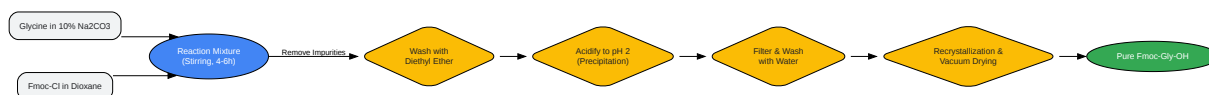
Materials:

- Glycine
- 10% Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

- Dioxane
- Water
- Diethyl ether
- Hexane

Protocol:

- Dissolve Glycine in a 10%  $\text{Na}_2\text{CO}_3$  solution with stirring.[\[9\]](#)
- Separately, dissolve Fmoc-Cl in dioxane.
- Add the Fmoc-Cl solution dropwise to the glycine solution while maintaining vigorous stirring at room temperature.
- Allow the reaction to proceed for 4-6 hours.
- After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.
- Acidify the aqueous layer to a pH of approximately 2 using concentrated HCl to precipitate the Fmoc-Gly-OH product.
- Collect the precipitate by filtration.
- Wash the collected solid with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-Gly-OH.[\[6\]](#)
- Dry the final product under vacuum.[\[6\]](#)



[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of Fmoc-Gly-OH.

## Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-Gly-OH and identifying potential impurities like free glycine or the dipeptide Fmoc-Gly-Gly-OH.[11]

Protocol:

- Sample Preparation: Dissolve approximately 1 mg of the Fmoc-Gly-OH sample in 1 mL of a suitable solvent, such as a mixture of Mobile Phase A and B.[11]
- HPLC System: Utilize a standard RP-HPLC system with a C18 column.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical linear gradient is from 30% to 90% Mobile Phase B over 20 minutes.[11]
- Flow Rate: 1.0 mL/min.
- Detection: Monitor UV absorbance at 260 nm, where the Fmoc group has a strong absorbance.[12]
- Data Analysis: Identify the main peak corresponding to Fmoc-Gly-OH based on its retention time compared to a standard. Calculate purity by integrating the peak area of the main

compound and expressing it as a percentage of the total peak area.[\[11\]](#)

## Structural and Molecular Weight Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: Provides unambiguous structural elucidation and confirmation.[\[11\]](#)
- Sample Preparation: Dissolve a sufficient amount (typically several mg) of Fmoc-Gly-OH in a deuterated solvent like DMSO-d<sub>6</sub> or methanol-d<sub>4</sub>.[\[11\]](#)[\[13\]](#)
- Analysis: In <sup>1</sup>H NMR, characteristic peaks for the fluorenyl group protons (typically between 7.3-7.9 ppm), the methylene protons of the linker (around 4.2-4.3 ppm), and the glycine α-protons (around 3.7-3.8 ppm) are observed.[\[14\]](#) <sup>13</sup>C NMR shows signals for the aromatic carbons, the carbamate carbonyl, and the glycine carbons.[\[8\]](#)

Mass Spectrometry (MS):

- Purpose: Confirms the molecular weight of the compound and identifies impurities.[\[11\]](#)
- Sample Preparation: Dissolve the sample in a solvent suitable for the ionization technique, such as a water/acetonitrile mixture with 0.1% formic acid for Electrospray Ionization (ESI-MS).[\[11\]](#)[\[15\]](#)
- Analysis: In positive ESI mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]<sup>+</sup> would be approximately 298.1.

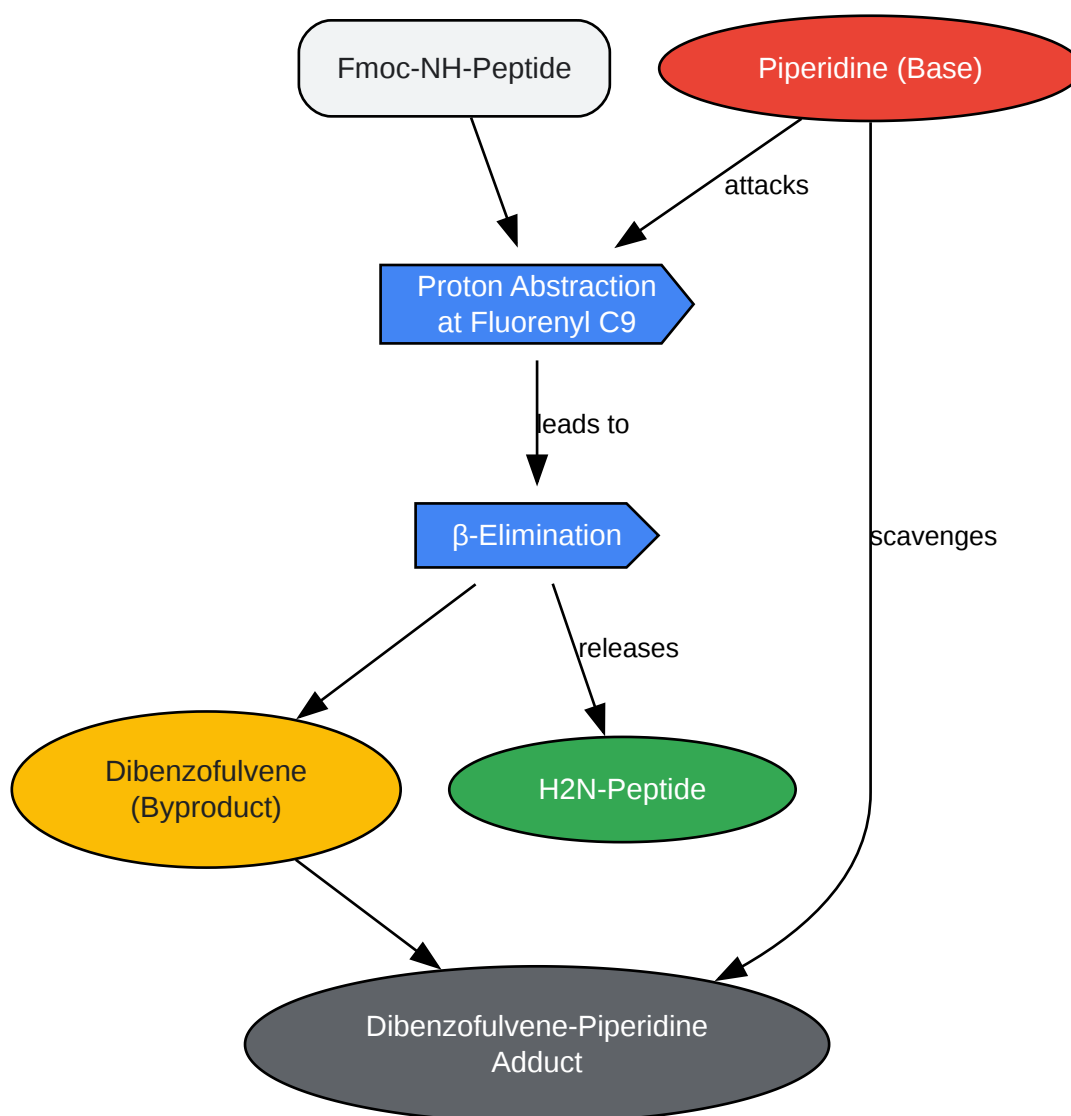
## Fmoc Group Deprotection

A critical step in SPPS is the selective removal of the Fmoc group to expose the N-terminal amine for the next coupling cycle. This is achieved through a base-catalyzed β-elimination mechanism, typically using piperidine.[\[16\]](#)[\[17\]](#)

Protocol:

- Reagent: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[\[1\]](#)[\[16\]](#)[\[18\]](#)

- Reaction: Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.
- Time: The reaction is typically rapid, often performed as two treatments: an initial 2-3 minute treatment followed by a second 5-10 minute treatment to ensure completeness.[1][18]
- Washing: After deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][18]



[Click to download full resolution via product page](#)

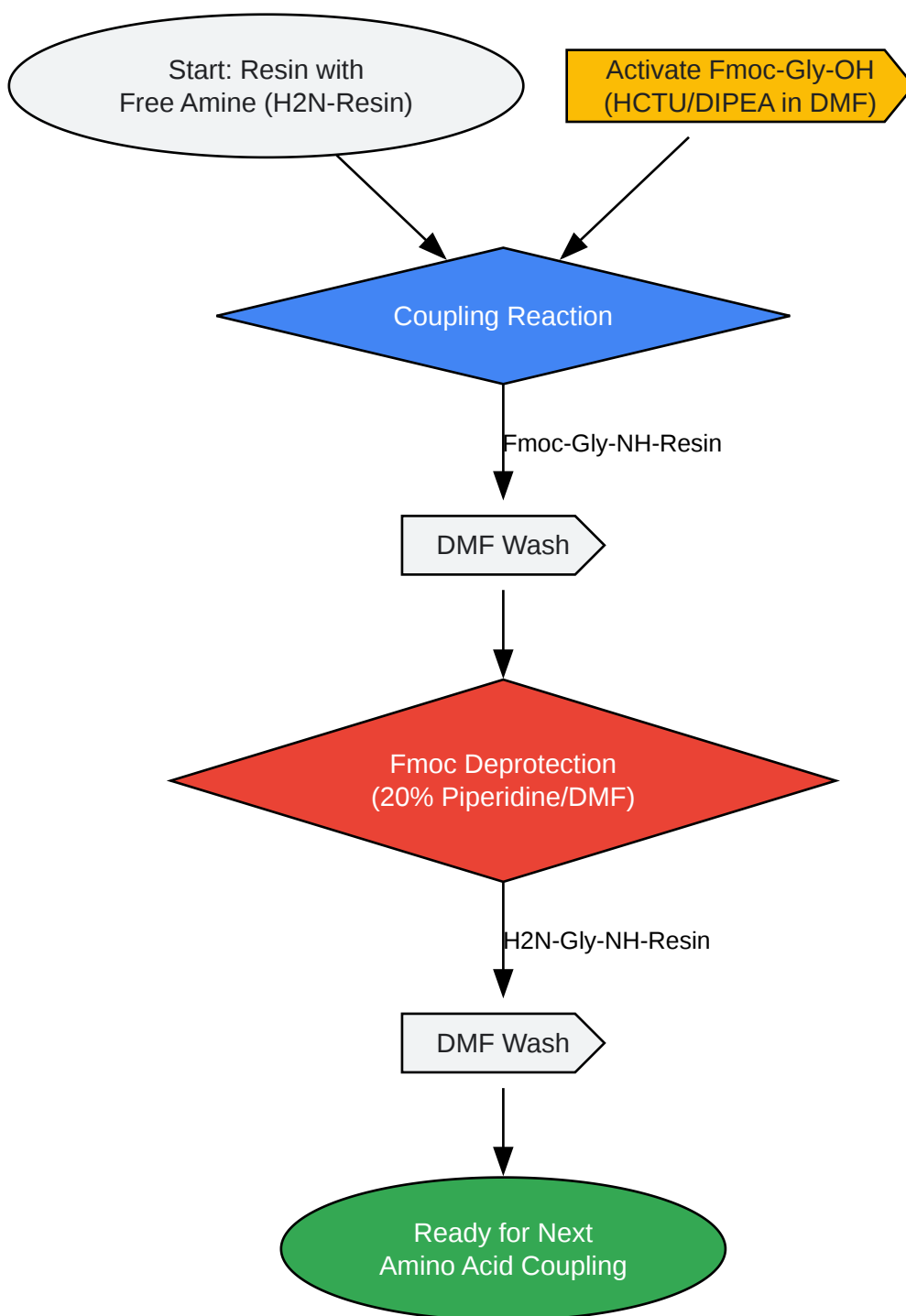
Chemical pathway of Fmoc deprotection by piperidine.

## Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is a fundamental building block used in the iterative cycle of peptide chain elongation.

Protocol for a Single Coupling Cycle:

- **Resin Preparation:** Start with a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) that has a free N-terminal amine.[\[19\]](#)[\[20\]](#)
- **Amino Acid Activation:** Pre-activate Fmoc-Gly-OH (e.g., 4 equivalents) by dissolving it in DMF with an activating agent like HCTU (3.9 equivalents) and a base such as DIPEA (8 equivalents).[\[19\]](#)
- **Coupling:** Add the activated Fmoc-Gly-OH solution to the deprotected resin and agitate for 1-2 hours at room temperature.[\[1\]](#)[\[12\]](#)
- **Washing:** Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[\[1\]](#) A ninhydrin test can be performed to confirm the completion of the coupling (a negative result indicates no free primary amines).[\[1\]](#)
- **Cycle Repetition:** The cycle of Fmoc deprotection, washing, and coupling is repeated with the next desired amino acid until the full peptide sequence is assembled.[\[1\]](#)



[Click to download full resolution via product page](#)

Workflow for a single Fmoc-Gly-OH coupling cycle in SPPS.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Gly-OH | C<sub>17</sub>H<sub>15</sub>NO<sub>4</sub> | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. nbinnco.com [nbinnco.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 10. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-Gly-OH(29022-11-5) 1H NMR [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. Fmoc SPPS Linkers [sigmaaldrich.com]

- To cite this document: BenchChem. [Physicochemical properties of Fmoc-glycine linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8092118#physicochemical-properties-of-fmoc-glycine-linkers]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)